molecular formula C9H14N2O2S B8597864 N-(4-aminophenyl)propane-2-sulfonamide

N-(4-aminophenyl)propane-2-sulfonamide

Cat. No.: B8597864
M. Wt: 214.29 g/mol
InChI Key: XIERNSNQOIMVJP-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)propane-2-sulfonamide is a chemical compound of significant interest in medicinal and synthetic chemistry, serving as a versatile building block for the development of more complex molecules. As a member of the sulfonamide class, it contains the characteristic sulfonamide functional group (-SO2NH-), which is a fundamental scaffold in many therapeutic agents . This compound features an aromatic amine group on the phenyl ring, a key structural motif that can influence the biological activity and chemical reactivity of sulfonamide derivatives . The sulfonamide functional group is a cornerstone in drug discovery, forming the basis of compounds with a wide range of pharmacological activities. Historically, antibacterial sulfonamides, which typically contain an aromatic amine, function as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby blocking the synthesis of folic acid and exerting a bacteriostatic effect . Beyond their antibacterial applications, sulfonamide-containing compounds have demonstrated anti-carbonic anhydrase activity and are utilized in treating diverse conditions such as diuresis, hypoglycemia, and inflammation . Researchers can leverage this chemical as a precursor in synthesizing novel sulfonamide derivatives for screening against various biological targets, including enzymes and viral proteases . Product Information:

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-(4-aminophenyl)propane-2-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7(2)14(12,13)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3

InChI Key

XIERNSNQOIMVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Conformation and Bonding

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Dihedral Angle (Benzene Rings) C–S–N–C Torsion Angle Key Functional Groups Reference
Compound I (N-(4-Aminophenyl)-4-methylbenzenesulfonamide) 45.86° 67.9°, 70.2° –NH₂ (para), –CH₃ (sulfonyl)
Compound II (4-Methyl-N-(4-nitrophenyl)benzenesulfonamide) 86.1° 65.85° –NO₂ (para), –CH₃ (sulfonyl)
Compound III (4-Methyl-N-(4-methylphenyl)benzenesulfonamide) 70.53° -60.71° –CH₃ (para and sulfonyl)
N-(4-(Benzothiazol-2-yl)phenyl)benzenesulfonamides Variable (meta/para substitution) N/A Benzothiazole, sulfonamide
Key Observations:

Dihedral Angles: The para-aminophenyl group in Compound I reduces steric hindrance, leading to a smaller dihedral angle (45.86°) compared to Compound II (86.1°), which has a bulkier nitro group . Meta-substituted benzothiazole-linked sulfonamides exhibit variable dihedral angles depending on substituent positions .

Torsion Angles: Electron-withdrawing groups (e.g., –NO₂ in Compound II) slightly decrease torsion angles, while electron-donating groups (e.g., –CH₃ in Compound III) induce negative torsion angles .

Hydrogen Bonding :

  • The –NH₂ group in Compound I enables unique N–H⋯N interactions absent in other derivatives, enhancing 3D network stability .

Pharmacological and Functional Comparisons

Key Observations:

Anticonvulsant Potential: Benzothiazole-linked sulfonamides demonstrated anticonvulsant activity in computational and experimental models, attributed to enhanced bioavailability and receptor interactions . No such data are reported for Compound I or propane-2-sulfonamide derivatives.

Sensor Applications: Aryldiazonium films incorporating sulfonamides (e.g., 3-((4-aminophenyl)-dimethylammonio)propane-1-sulfonate) show stability in electrochemical biosensors, comparable to thiol-based systems .

Q & A

Q. What are the standard synthetic routes for N-(4-aminophenyl)propane-2-sulfonamide, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via nucleophilic substitution between propane-2-sulfonyl chloride and 4-aminophenylamine. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine under controlled pH (neutral to slightly basic) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while aqueous workup removes unreacted starting materials .
  • Temperature : Room temperature or mild heating (40–60°C) to balance reaction rate and decomposition risks. Purity optimization involves recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Signals for the aminophenyl group (δ 6.5–7.0 ppm, aromatic protons) and sulfonamide NH (δ ~5.5 ppm, broad singlet). Propane-2-sulfonamide’s methyl groups appear as a doublet (δ 1.3–1.5 ppm) split by coupling with the sulfonyl-attached CH .
  • ¹³C NMR : Distinct peaks for sulfonamide sulfur-bound carbon (δ ~55 ppm) and aromatic carbons (δ 115–130 ppm) .
  • IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm⁻¹) and N–H (3300–3450 cm⁻¹) .

Q. What are the common chemical reactions of this compound, and how do steric effects influence reactivity?

  • Electrophilic substitution : The para-aminophenyl group directs electrophiles (e.g., nitration, halogenation) to the aromatic ring’s ortho and para positions. Steric hindrance from the propane-2-sulfonamide group reduces reactivity at the meta position .
  • Reduction : Catalytic hydrogenation of the aromatic amine to cyclohexyl derivatives is feasible but requires careful control to avoid over-reduction of the sulfonamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. neuroprotection)?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or target specificity. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl groups on propane-2-sulfonamide) to isolate effects on enzyme binding vs. cellular uptake .
  • In silico docking : Use molecular dynamics simulations to predict interactions with targets like GluA receptors (neuroprotection) or carbonic anhydrase (enzyme inhibition) .
  • Comparative assays : Test the compound alongside analogs (e.g., N-(4-aminophenyl)acetamide) under standardized conditions to identify structural determinants of activity .

Q. What crystallographic data validate the compound’s conformation, and how does hydrogen bonding influence its solid-state properties?

Single-crystal X-ray diffraction reveals:

  • Dihedral angles : ~45° between the sulfonamide and aminophenyl planes, creating a V-shaped conformation .
  • Hydrogen bonding : Sulfonamide NH forms intermolecular bonds with sulfonyl oxygen (N–H⋯O, ~2.1 Å), stabilizing a 3D network. Additional N–H⋯N bonds between amine groups further enhance packing . These interactions impact solubility and melting point, critical for formulation in biological studies .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Strategies include:

  • Prodrug design : Mask the sulfonamide group with ester linkages to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Lipophilicity adjustments : Introduce hydrophobic substituents (e.g., halogenation) to enhance blood-brain barrier penetration for neuroprotective applications .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., amine oxidation) and guide structural modifications .

Methodological Considerations

  • Contradictory data analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Synthetic challenges : Monitor reaction progress via TLC or LC-MS to detect intermediates (e.g., sulfonic acid byproducts) that may complicate purification .

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